Mat2A-IN-7

Description

Properties

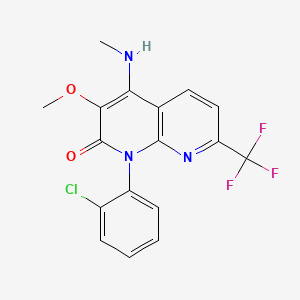

Molecular Formula |

C17H13ClF3N3O2 |

|---|---|

Molecular Weight |

383.7 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-3-methoxy-4-(methylamino)-7-(trifluoromethyl)-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C17H13ClF3N3O2/c1-22-13-9-7-8-12(17(19,20)21)23-15(9)24(16(25)14(13)26-2)11-6-4-3-5-10(11)18/h3-8,22H,1-2H3 |

InChI Key |

SXJCTUGSTQFFCW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=O)N(C2=C1C=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

Mat2A-IN-7: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mat2A-IN-7 is a potent and specific inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme of significant interest in cancer research, particularly for tumors exhibiting methylthioadenosine phosphorylase (MTAP) deletion. This technical guide provides a detailed overview of the chemical properties, structure, and biological activity of this compound, also identified as compound 24 in patent WO2021254529A1. The document includes a summary of its quantitative data, a description of its mechanism of action, and generalized experimental protocols for its synthesis and evaluation, compiled from available scientific literature and patent filings.

Chemical Properties and Structure

This compound is a small molecule inhibitor with the following chemical properties:

| Property | Value |

| IUPAC Name | 7-(2-chloro-4-fluorophenyl)-5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine |

| Chemical Formula | C₁₇H₁₃ClF₃N₃O |

| Molecular Weight | 383.75 g/mol |

| CAS Number | 2756458-77-0 |

| Patent Reference | Compound 24 in WO2021254529A1 |

Structure:

The chemical structure of this compound consists of a substituted[1][2][3]triazolo[1,5-a]pyridine core.

(Structure image would be placed here in a full whitepaper; for this format, a textual description is provided.)

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of MAT2A, the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.

In a significant subset of cancers, the gene encoding for MTAP is deleted. This deletion leads to the accumulation of methylthioadenosine (MTA), a substrate for MTAP. Elevated MTA levels competitively inhibit protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in cell proliferation and survival. Consequently, MTAP-deleted cancer cells become highly dependent on the remaining activity of PRMT5 and, upstream, on the production of SAM by MAT2A.

By inhibiting MAT2A, this compound reduces the intracellular concentration of SAM. This further suppresses the already compromised PRMT5 activity in MTAP-deleted cells, leading to synthetic lethality and selective inhibition of cancer cell growth.

Caption: Signaling pathway of MAT2A and the inhibitory effect of this compound.

Biological Activity

While the specific IC₅₀ value for this compound is not publicly available in the referenced search results, it is described as a potent inhibitor of MAT2A.[1] The primary therapeutic application of this compound is in the treatment of cancers with MTAP deletion, where it can selectively induce cancer cell death.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the synthesis and evaluation of MAT2A inhibitors. The specific details for this compound would be found within the experimental section of patent WO2021254529A1.

Synthesis of this compound

A plausible synthetic route for this compound, based on the synthesis of similar[1][2][3]triazolo[1,5-a]pyridine cores, would likely involve a multi-step process culminating in the formation of the substituted heterocyclic system. A general workflow is outlined below.

Caption: Generalized synthetic workflow for this compound.

Methodology:

-

Condensation: Reaction of a substituted 2-aminopyridine with a suitable reagent to form a hydrazone or a similar intermediate.

-

Cyclization: Intramolecular cyclization of the intermediate, often promoted by an oxidizing agent or heat, to form the[1][2][3]triazolo[1,5-a]pyridine ring system.

-

Functionalization: Introduction of the 2-chloro-4-fluorophenyl and trifluoromethyl groups at the appropriate positions. This may involve coupling reactions such as Suzuki or Buchwald-Hartwig cross-coupling for the aryl group and specific reagents for the trifluoromethyl group.

-

Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization. Characterization would be performed using methods like NMR, mass spectrometry, and HPLC.

Biochemical MAT2A Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the MAT2A enzyme.

Principle: The activity of MAT2A can be measured by quantifying the production of one of its co-products, pyrophosphate (PPi) or S-adenosylmethionine (SAM).

Generalized Protocol (PPi Detection):

-

Reagents and Materials:

-

Recombinant human MAT2A enzyme

-

ATP

-

L-methionine

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl)

-

PPi detection reagent (e.g., a fluorescent or colorimetric probe that reacts with PPi)

-

This compound (dissolved in DMSO)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add the MAT2A enzyme to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and add the PPi detection reagent.

-

Measure the signal (fluorescence or absorbance) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay in MTAP-deficient Cancer Cells

Objective: To evaluate the anti-proliferative effect of this compound on cancer cells with and without MTAP deletion.

Principle: The viability of cells after treatment with the inhibitor is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content.

Generalized Protocol:

-

Cell Lines:

-

MTAP-deficient cancer cell line (e.g., HCT116 MTAP-/-)

-

Isogenic MTAP-proficient cancer cell line (e.g., HCT116 WT) as a control.

-

-

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Conclusion

This compound is a promising MAT2A inhibitor with potential for the targeted therapy of MTAP-deficient cancers. Its mechanism of action, leveraging the principle of synthetic lethality, offers a selective approach to cancer treatment. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation and development of this compound and similar compounds. For detailed experimental procedures and specific quantitative data, direct reference to the patent WO2021254529A1 is recommended.

References

In-Depth Technical Guide: MAT2A Target Validation in Cancer Cell Lines

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for a specific MAT2A inhibitor designated "Mat2A-IN-7" have not yielded any publicly available data. Therefore, this guide provides a comprehensive overview of the target validation for potent and selective MAT2A inhibitors, using data from well-characterized compounds such as PF-9366, AG-270, and SCR-7952 as representative examples. The principles, protocols, and pathways described are directly applicable to the evaluation of any novel MAT2A inhibitor.

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MAT2A becomes a synthetic lethal target. This guide provides an in-depth technical overview of the core methodologies and data required to validate MAT2A as a therapeutic target in cancer cell lines using small molecule inhibitors. We will explore the mechanism of action, present key quantitative data from representative inhibitors, detail essential experimental protocols, and visualize the relevant biological pathways.

Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

The primary rationale for targeting MAT2A in oncology lies in its synthetic lethal relationship with the loss of MTAP.[1][2] MTAP is an enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[2] MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme that uses SAM to methylate various proteins involved in critical cellular processes, including mRNA splicing.[3][4]

In MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA makes these cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival.[2][5] Inhibition of MAT2A depletes the cellular pool of SAM, leading to a further reduction in PRMT5 activity.[3] This dual hit on PRMT5 function, first by MTA and second by SAM depletion, triggers catastrophic cellular events, including widespread splicing defects and DNA damage, ultimately leading to selective cancer cell death.[3]

Quantitative Data for Representative MAT2A Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of well-characterized MAT2A inhibitors in various cancer cell lines. This data is crucial for assessing the potency and selectivity of these compounds.

Table 1: Enzymatic and Cellular IC50 Values of Representative MAT2A Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | MTAP Status | Reference |

| PF-9366 | MAT2A | Enzymatic | 420 | Huh-7 | Not Specified | [5] |

| AG-270 | MAT2A | Enzymatic | 68.3 | HCT116 | MTAP-/- | [5] |

| SCR-7952 | MAT2A | Enzymatic | 18.7 | HCT116 | MTAP-/- | [5] |

| AG-270 | SAM Production | Cellular | 5.8 | HCT116 | MTAP-/- | [5] |

| SCR-7952 | SAM Production | Cellular | 1.9 | HCT116 | MTAP-/- | [5] |

| Compound 17 | MAT2A | Enzymatic | 430 | MTAP-/- HCT116 | MTAP-/- | [6] |

| Compound 17 | Proliferation | Cellular | 1400 | MTAP-/- HCT116 | MTAP-/- | [6] |

Table 2: Antiproliferative IC50 Values of PF-9366 in Leukemia Cell Lines

| Cell Line | Subtype | IC50 (µM) | Reference |

| MLL-AF4 | MLLr | 10.33 | [1] |

| MLL-AF9 | MLLr | 7.72 | [1] |

| SEM | MLLr | 3.146 - 3.815 | [1] |

| THP-1 | MLLr | 4.210 - 5.334 | [1] |

| SKM-1 | non-MLLr | 10.72 - 12.75 | [1] |

Detailed Experimental Protocols

Robust target validation requires rigorous and well-defined experimental protocols. The following sections detail the methodologies for key assays used to confirm the engagement and downstream effects of MAT2A inhibitors.

MAT2A Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MAT2A. A common method is a colorimetric assay that detects the phosphate produced during the conversion of ATP and methionine to SAM.[6][7]

-

Principle: The assay quantifies the amount of inorganic phosphate released from the MAT2A-catalyzed reaction. This is often achieved using a malachite green-based reagent that forms a colored complex with phosphate, which can be measured spectrophotometrically.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound to the wells of a 384-well plate.

-

Add recombinant MAT2A enzyme to the wells and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP (e.g., final concentrations of 100 µM each).[6]

-

Incubate for a specific time (e.g., 30 minutes at room temperature) to allow for SAM production.

-

Stop the reaction and detect the generated phosphate by adding the colorimetric detection reagent.

-

Incubate for a further period (e.g., 15-30 minutes at room temperature) to allow for color development.[6]

-

Measure the absorbance at the appropriate wavelength (e.g., 620-630 nm).[6][7]

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target within intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

-

Principle: Cells are treated with the test compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Test compound (e.g., this compound)

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR thermocycler or heating blocks

-

Centrifuge

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Primary antibody against MAT2A

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Culture cells to a sufficient density.

-

Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3-5 minutes), followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the samples by Western blot using an antibody specific for MAT2A.

-

Quantify the band intensities and plot them against the temperature to generate melting curves for both the vehicle and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

-

Western Blot Analysis for Downstream Effects

Western blotting is used to assess the downstream consequences of MAT2A inhibition, such as the reduction of PRMT5-mediated methylation marks.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies. A key marker for PRMT5 activity is the symmetric dimethylation of arginine (SDMA) on its substrates.

-

Materials:

-

Cancer cell lines (MTAP-deleted and wild-type)

-

Test compound (e.g., this compound)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MAT2A, anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Treat cancer cells with increasing concentrations of the test compound for a specified duration (e.g., 72-96 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the levels of MAT2A and the SDMA mark. A reduction in the SDMA signal in MTAP-deleted cells is indicative of on-target activity.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MAT2A inhibition is essential for a clear understanding of its mechanism of action and the experimental approaches used for its validation.

Caption: MAT2A signaling pathway in MTAP-deleted cancers.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of MAT2A as a therapeutic target in cancer cell lines, particularly those with MTAP deletions, is a multi-faceted process that relies on a combination of enzymatic, cellular, and mechanistic assays. By employing the detailed protocols and understanding the underlying biological pathways presented in this guide, researchers can effectively evaluate the potential of novel MAT2A inhibitors. The consistent observation of potent enzymatic inhibition, direct target engagement in cells, and the expected downstream effects on PRMT5 activity and cancer cell viability provides a robust foundation for the further development of these promising therapeutic agents.

References

- 1. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of methionine adenosyltransferase 2A in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. probiologists.com [probiologists.com]

- 4. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]

- 5. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]

- 7. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MAT2A in the Methionine Cycle: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methionine Adenosyltransferase 2A (MAT2A), a pivotal enzyme in the methionine cycle. This document details its core function, regulatory mechanisms, and its emerging role as a significant target in drug development, particularly in oncology. The guide is structured to provide readily accessible quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate a deeper understanding of MAT2A's biological significance.

Core Function of MAT2A in the Methionine Cycle

Methionine adenosyltransferase 2A (MAT2A) is a rate-limiting enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the principal methyl donor in all mammalian cells.[1][2] This essential reaction utilizes L-methionine and adenosine triphosphate (ATP) as substrates.[1][2] The product, SAM, is a critical molecule involved in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids, which are fundamental for regulating gene expression, signal transduction, and maintaining cellular homeostasis.[3]

The methionine cycle is a continuous process that regenerates methionine. After SAM donates its methyl group in a transmethylation reaction, it is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can be remethylated to methionine, thus completing the cycle.[3] MAT2A's position at the entry point of this cycle underscores its critical role in maintaining the cellular methylation potential.

Quantitative Data: Enzymatic Properties of MAT2A

The following tables summarize the key kinetic parameters of human MAT2A, providing a quantitative basis for understanding its enzymatic activity and its interactions with substrates and products.

| Substrate | Michaelis-Menten Constant (Km) | Reference(s) |

| ATP | 50 ± 10 µM | [4] |

| L-Methionine | 5 ± 2 µM | [5] |

| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Varied Substrate | Reference(s) |

| S-adenosylmethionine (SAM) | 136 ± 7 µM | Non-competitive | ATP | [6] |

| S-adenosylmethionine (SAM) | 81 ± 10 µM | Non-competitive | L-Methionine | [6] |

Signaling Pathways Involving MAT2A

MAT2A and the methionine cycle are intricately linked with key cellular signaling pathways that regulate cell growth, proliferation, and metabolism.

Figure 1: Interplay of MAT2A and the Methionine Cycle with mTOR and AMPK signaling pathways.

The mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth, is sensitive to cellular SAM levels. The SAM sensor, SAMTOR, can regulate mTORC1 activity in response to SAM availability, thereby linking methionine metabolism to protein synthesis and cell proliferation.[7] Conversely, the AMP-activated protein kinase (AMPK) pathway, which is activated under low energy conditions, can indirectly inhibit MAT2A activity to conserve energy, highlighting the integration of the methionine cycle with the cell's energetic state.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MAT2A and the methionine cycle.

MAT2A Enzyme Activity Assay (Colorimetric)

This assay measures the activity of MAT2A by detecting the pyrophosphate (PPi) generated during the synthesis of SAM.

Materials:

-

Purified recombinant MAT2A enzyme

-

MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[5]

-

L-Methionine solution

-

ATP solution

-

Colorimetric detection reagent for phosphate (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x MAT2A Assay Buffer by diluting a 5x stock.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Initiate Reaction: Prepare a master mix containing 5x MAT2A Assay Buffer, ATP (final concentration, e.g., 750 µM), and L-Methionine (final concentration, e.g., 750 µM).[8] Add 20 µL of the master mix to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.[8]

-

Detection: Add 50 µL of the Colorimetric Detection Reagent to each well.[8]

-

Readout: Incubate for 15 minutes at room temperature, protected from light.[8] Measure the absorbance at 630 nm using a microplate reader.[9]

-

Data Analysis: Subtract the blank (no enzyme) reading from all other readings. The absorbance is proportional to the amount of PPi produced and thus to the MAT2A activity.

References

- 1. mTORC1-independent translation control in mammalian cells by methionine adenosyltransferase 2A and S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CBS and MAT2A improve methionine-mediated DNA synthesis through SAMTOR/mTORC1/S6K1/CAD pathway during embryo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

The Precision Strike: A Technical Guide to Mat2A-IN-7 for Research in MTAP-Deficient Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and practical application of Mat2A-IN-7, a representative small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), in the context of methylthioadenosine phosphorylase (MTAP)-deficient cancers. This document synthesizes the current understanding of the synthetic lethal relationship between MTAP deficiency and MAT2A inhibition, offering a rationale for its therapeutic potential. We present key preclinical and clinical data, detailed experimental protocols for critical assays, and visual representations of the underlying biological pathways and workflows to support further research and development in this promising area of precision oncology.

The Principle of Synthetic Lethality: Targeting the Achilles' Heel of MTAP-Deficient Cancers

Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is frequently co-deleted with the adjacent tumor suppressor gene CDKN2A. This genetic alteration creates a unique metabolic vulnerability, making these cancer cells exquisitely dependent on the enzyme MAT2A.[1][2][3]

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions that are crucial for gene expression, cell cycle regulation, and overall cellular homeostasis.[4][5] In healthy cells with functional MTAP, the methionine salvage pathway efficiently recycles methionine from its byproduct, 5'-methylthioadenosine (MTA). However, in MTAP-deficient cancer cells, the inability to metabolize MTA leads to its accumulation.[6]

This accumulation of MTA competitively inhibits another crucial enzyme, protein arginine methyltransferase 5 (PRMT5).[6][7] PRMT5, which requires high concentrations of SAM for its activity, is involved in vital cellular processes, including mRNA splicing.[2][8] The partial inhibition of PRMT5 by MTA in MTAP-deficient cells renders them highly sensitive to even modest reductions in SAM levels.[8]

This sets the stage for a synthetic lethal interaction. By inhibiting MAT2A with a molecule like this compound, the production of SAM is further reduced. This dual insult—MTA accumulation and SAM depletion—cripples PRMT5 activity, leading to aberrant mRNA splicing, DNA damage, and ultimately, selective cell death in MTAP-deficient cancer cells, while largely sparing normal, MTAP-proficient tissues.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of representative MAT2A inhibitors in MTAP-deficient cancer models. While specific data for "this compound" is not publicly available, the data from closely related and well-characterized MAT2A inhibitors such as AG-270 and IDE397 provide a strong indication of the expected potency and efficacy.

Table 1: Preclinical In Vitro Activity of MAT2A Inhibitors

| Compound | Cell Line (MTAP status) | Assay Type | IC50 (nM) | Reference |

| AG-270 | HCT116 (MTAP-/-) | Proliferation | 260 | [9] |

| SCR-7952 | HCT116 (MTAP-/-) | Proliferation | 34.4 | [10] |

| SCR-7952 | HCT116 (MTAP+/+) | Proliferation | 487.7 | [10] |

| Compound 17 | HCT116 (MTAP-/-) | Proliferation | 1400 | [11] |

| Compound 17 | MAT2A Enzymatic Assay | - | 430 | [11] |

| PF-9366 | MAT2A Enzymatic Assay | - | 420 | [10] |

Table 2: Clinical Efficacy of MAT2A Inhibitors in MTAP-deficient Solid Tumors

| Compound | Phase | Tumor Types | Dose | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| IDE397 | Phase 2 | Urothelial and Non-Small Cell Lung Cancer | 30 mg once daily | 39% | 94% | [1][8] |

| IDE397 | Phase 1 | Urothelial and Non-Small Cell Lung Cancer | 30 mg once daily | 33% | 93% | [12][13] |

| AG-270 | Phase 1 | Advanced Malignancies | Not specified | 2 Partial Responses | 5 patients with stable disease ≥16 weeks | [14] |

Table 3: Pharmacodynamic Effects of MAT2A Inhibitors

| Compound | Model System | Parameter Measured | Result | Reference |

| AG-270 | Patients with advanced malignancies | Plasma SAM concentration | Reduction of 54% to 70% | [14] |

| Compound 30 | HCT-116 MTAP-deleted xenograft | Tumor SAM concentration | 79% reduction | [15] |

| IDE397 | Patients with MTAP-deletion tumors | Circulating tumor DNA (ctDNA) | >50% reduction in 13 of 16 patients | [8] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating MAT2A inhibitors.

Figure 1: Signaling pathway of MAT2A inhibition in MTAP-deficient cancer cells.

Figure 2: A representative experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments cited in the research of MAT2A inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MTAP-proficient and -deficient cancer cell lines

-

Complete cell culture medium

-

This compound (or other MAT2A inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (for MTT only): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Symmetric Dimethylarginine (SDMA)

This protocol is used to assess the pharmacodynamic effect of MAT2A inhibition by measuring the levels of SDMA, a downstream marker of PRMT5 activity.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein electrophoresis equipment (gels, running buffer, transfer system)

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SDMA

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

MTAP-deficient cancer cell line (e.g., HCT116 MTAP-/-)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected for analysis of SAM levels or other biomarkers.

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the tumor growth inhibition (TGI).

Measurement of S-adenosylmethionine (SAM) Levels

This protocol describes the quantification of SAM in plasma or tumor tissue to confirm target engagement of the MAT2A inhibitor.

Materials:

-

Plasma or homogenized tumor tissue samples

-

Internal standard (e.g., deuterated SAM)

-

Protein precipitation solution (e.g., methanol)

-

LC-MS/MS system

Protocol:

-

Sample Preparation:

-

Plasma: Thaw plasma samples on ice.

-

Tumor Tissue: Homogenize tumor tissue in a suitable buffer on ice.

-

-

Protein Precipitation: Add a known amount of internal standard to the sample, followed by a protein precipitation solution. Vortex and centrifuge to pellet the precipitated protein.

-

Supernatant Collection: Carefully collect the supernatant containing SAM.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Use a suitable chromatography column to separate SAM from other metabolites. Quantify SAM levels by comparing the peak area of SAM to that of the internal standard.

-

Data Analysis: Normalize SAM levels to the total protein concentration (for tissue) or volume (for plasma) and compare the levels between treated and untreated samples.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The synthetic lethal strategy of targeting MAT2A in MTAP-deficient cancers represents a highly promising and validated approach in precision oncology. This compound and other inhibitors of this enzyme have demonstrated significant preclinical and clinical activity, providing a strong rationale for their continued investigation. This technical guide provides a foundational resource for researchers in this field, offering a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols to facilitate further research and development of this important class of targeted therapies.

References

- 1. IDEAYA reports positive data from Phase II cancer therapy trial [clinicaltrialsarena.com]

- 2. IDEAYA Biosciences Announces Positive Data From Phase 1/2 Combination Trial of IDE397, a potential first-in-class MAT2A inhibitor, and Trodelvy® in MTAP-Deletion Urothelial Cancer [prnewswire.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. onclive.com [onclive.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mat2A-IN-7 in Inducing Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical target in precision oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by MAT2A inhibitors. Mat2A-IN-7 is a potent and selective inhibitor of MAT2A that induces synthetic lethality in MTAP-deficient cancer cells. This technical guide provides an in-depth overview of the core principles underlying the synthetic lethal relationship between MAT2A inhibition and MTAP deficiency, the mechanism of action of this compound, and detailed experimental protocols for its characterization.

Introduction: The Synthetic Lethal Strategy

Synthetic lethality is a phenomenon where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this approach aims to selectively kill cancer cells with specific genetic alterations (e.g., tumor suppressor gene loss) by inhibiting a second, seemingly unrelated target.

The co-deletion of the MTAP gene with the tumor suppressor gene CDKN2A is a frequent event in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deficient cells, MTA accumulates to high levels.[1][2][3]

This accumulation of MTA competitively inhibits protein arginine methyltransferase 5 (PRMT5), a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome.[4][5] The partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells highly dependent on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor, for residual PRMT5 activity and survival.[6][7]

MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues.[6] By inhibiting MAT2A, compounds like this compound drastically reduce the intracellular SAM pool. In MTAP-deleted cells, this SAM depletion synergizes with the MTA-mediated partial inhibition of PRMT5, leading to a complete shutdown of its activity. This results in catastrophic defects in RNA splicing, DNA damage, and ultimately, apoptotic cell death.[4][8] Normal cells, with functional MTAP, do not accumulate MTA and are therefore significantly less sensitive to MAT2A inhibition.[1]

This compound: Mechanism of Action

This compound is a potent inhibitor of MAT2A.[1] While specific quantitative data for this compound is not publicly available, its mechanism of action is consistent with other well-characterized MAT2A inhibitors. These inhibitors typically bind to an allosteric pocket on the MAT2A enzyme, leading to a non-competitive inhibition of its enzymatic activity.[9]

The inhibition of MAT2A by this compound initiates a cascade of events within MTAP-deleted cancer cells, as illustrated in the signaling pathway diagram below.

Quantitative Data for Representative MAT2A Inhibitors

While specific data for this compound is limited, the following tables summarize the activity of other potent and selective MAT2A inhibitors, SCR-7952 and AG-270, which serve as representative examples of this class of compounds.

Table 1: In Vitro Activity of Representative MAT2A Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular SAM IC50 (nM) (HCT116 MTAP-/-) | Cellular Proliferation IC50 (nM) (HCT116 MTAP-/-) | Cellular Proliferation IC50 (nM) (HCT116 MTAP+/+) | Selectivity (MTAP+/+ vs MTAP-/-) |

| SCR-7952 | 18.7 - 21[10][11] | 1.9 - 2[1][11] | 34.4 - 53[1][11] | 487.7[1] | >20-fold[11] |

| AG-270 | 68[11] | 5.8 - 6[1][11] | 260 - 300[5] | >10,000 | ~4-fold |

Table 2: In Vivo Efficacy of Representative MAT2A Inhibitors in Xenograft Models

| Compound | Model | Dose | Tumor Growth Inhibition (TGI) | Reference |

| SCR-7952 | HCT116 MTAP-/- | 1 mg/kg, QD | 72% | [11] |

| SCR-7952 | HCT116 MTAP-/- | 3 mg/kg, QD | 82.9% | [1] |

| AG-270 | KP4 MTAP-null | 200 mg/kg, QD | 67% | [12] |

| AG-270 | HCT116 MTAP-/- | 200 mg/kg, QD | 56% | [11] |

Table 3: Clinical Activity of IDE397 (a MAT2A inhibitor) in MTAP-Deletion Cancers

| Trial Phase | Cancer Types | Dose | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Phase II | Urothelial and Non-Small Cell Lung Cancer | 30 mg, QD | 39% | 94% | [13][14] |

| Phase I/II (Combination with Trodelvy) | Urothelial Cancer | 30 mg IDE397 + 7.5mg/kg Trodelvy | 57% | 71% | [15][16][17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound and its effects on cancer cells.

MAT2A Biochemical Assay

This assay measures the enzymatic activity of MAT2A and the inhibitory potential of compounds like this compound. A common method is a colorimetric assay that detects the phosphate released during the conversion of ATP to SAM.[10]

Materials:

-

Recombinant human MAT2A enzyme

-

ATP

-

L-Methionine

-

5x MAT2A Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 5 mM TCEP)

-

Colorimetric Phosphate Assay Kit

-

384-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the diluted inhibitor. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Add recombinant MAT2A enzyme to all wells except the blank.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of ATP and L-Methionine.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the generated phosphate using the colorimetric reagent according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of MTAP-deleted and MTAP-wildtype cancer cells. The MTT or MTS assay is a commonly used colorimetric method.[6][18][19]

Materials:

-

MTAP-deleted and isogenic MTAP-wildtype cell lines (e.g., HCT116 MTAP-/- and HCT116 MTAP+/+)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 6 days.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to assess the protein levels of MAT2A, PRMT5, and the downstream marker of PRMT5 activity, symmetric dimethylarginine (SDMA).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time (e.g., 96 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[7][21][22]

Materials:

-

Intact cells

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or plate

-

Thermal cycler

-

Western blot reagents

Procedure:

-

Treat intact cells with this compound or vehicle control for 1 hour at 37°C.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble MAT2A in the supernatant by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

RNA Sequencing and Splicing Analysis

RNA sequencing (RNA-seq) can be used to investigate the global changes in gene expression and RNA splicing induced by this compound.

Conceptual Workflow:

-

RNA Extraction: Treat MTAP-deleted cells with this compound or vehicle control and extract high-quality total RNA.

-

Library Preparation: Prepare RNA-seq libraries, including rRNA depletion and cDNA synthesis.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon treatment with this compound.

-

Alternative Splicing Analysis: Use specialized software (e.g., rMATS, SpliceWiz) to identify and quantify different types of alternative splicing events, such as exon skipping, intron retention, and alternative splice site usage.[12][15][21][23] Focus on changes in splicing patterns of genes involved in cell cycle control and DNA damage response.

-

Conclusion

This compound and other inhibitors of MAT2A represent a promising therapeutic strategy for the treatment of MTAP-deleted cancers. The synthetic lethal interaction between MAT2A inhibition and MTAP deficiency provides a clear rationale for the development of these targeted agents. The experimental protocols detailed in this guide provide a comprehensive framework for the preclinical characterization of this compound and similar compounds, from target engagement and enzymatic inhibition to cellular effects and in vivo efficacy. Further investigation into this class of inhibitors holds significant potential for advancing the field of precision oncology.

References

- 1. PRMT5 (D5P2T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 2. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]

- 3. mybiosource.com [mybiosource.com]

- 4. MAT2A Polyclonal Antibody (PA5-119281) [thermofisher.com]

- 5. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAT2A (E5I7C) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 10. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]

- 11. MAT2A Antibody - BSA Free (NBP1-92100): Novus Biologicals [novusbio.com]

- 12. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PRMT5 Antibody (2H4) - BSA Free (NBP3-26367): Novus Biologicals [novusbio.com]

- 14. MAT2A Antibody - BSA Free (NBP3-04713): Novus Biologicals [novusbio.com]

- 15. nf-co.re [nf-co.re]

- 16. abcepta.com [abcepta.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. usbio.net [usbio.net]

- 19. epicypher.com [epicypher.com]

- 20. epicypher.com [epicypher.com]

- 21. Alternative-Splicing Analysis - CD Genomics [bioinfo.cd-genomics.com]

- 22. biorxiv.org [biorxiv.org]

- 23. arxiv.org [arxiv.org]

Methodological & Application

Application Notes and Protocols for Mat2A-IN-7 in vitro IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Mat2A-IN-7, or other inhibitors, against the Methionine Adenosyltransferase 2A (MAT2A) enzyme in vitro. MAT2A is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a vast array of biological methylation reactions.[1][2] Its role in cancer has made it a significant target for therapeutic development.[3] The protocol detailed herein is a colorimetric assay that quantitatively measures the enzymatic activity of MAT2A by detecting the inorganic phosphate (Pi) or pyrophosphate (PPi) generated as a byproduct of the reaction.[4][5][6] This method is suitable for high-throughput screening and detailed kinetic analysis of MAT2A inhibitors.

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][7] SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in the regulation of gene expression and cellular signaling.[3][6] In many types of cancer, there is an increased demand for SAM due to rapid cell growth and proliferation, making MAT2A an attractive therapeutic target.[1] Inhibition of MAT2A can disrupt the methionine cycle, leading to a reduction in cellular methylation capacity and ultimately inhibiting cancer cell growth.[1]

The determination of the IC50 value is a key metric in drug discovery, quantifying the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. This application note provides a detailed, step-by-step protocol for an in vitro biochemical assay to determine the IC50 of inhibitors against purified recombinant MAT2A.

Signaling Pathway and Experimental Principle

MAT2A is a central enzyme in the methionine cycle. It catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM), with the concomitant release of pyrophosphate (PPi) and phosphate (Pi). SAM then serves as a methyl group donor for various methyltransferases, yielding S-adenosylhomocysteine (SAH), which is subsequently recycled back to L-methionine. The assay principle is based on the quantification of the phosphate or pyrophosphate produced, which is directly proportional to MAT2A activity. A colorimetric reagent is used to react with the released phosphate, producing a colored product that can be measured by absorbance.[5][6] The presence of a MAT2A inhibitor will reduce the amount of phosphate produced, leading to a decrease in the absorbance signal.

Figure 1: MAT2A Signaling Pathway and Assay Principle.

Materials and Reagents

| Reagent | Supplier Example | Catalog Number Example | Storage Temperature |

| Recombinant Human MAT2A Enzyme | BPS Bioscience | 71401 | -80°C |

| ATP | Sigma-Aldrich | A2383 | -20°C |

| L-Methionine | Sigma-Aldrich | M9625 | Room Temperature |

| 5x MAT2A Assay Buffer | BPS Bioscience | 78869 | -20°C |

| This compound (or other test inhibitor) | Varies | Varies | Varies |

| Colorimetric Detection Reagent (e.g., PiColorLock) | Abcam | ab270004 | 4°C |

| DMSO | Sigma-Aldrich | D2650 | Room Temperature |

| Nuclease-free water | Varies | Varies | Room Temperature |

| 384-well clear flat-bottom assay plate | Corning | 3700 | Room Temperature |

Experimental Protocol

This protocol is designed for a 384-well plate format with a final reaction volume of 50 µL. All samples and controls should be tested in duplicate or triplicate.

Reagent Preparation

-

1x MAT2A Assay Buffer: Prepare by diluting the 5x MAT2A Assay Buffer with nuclease-free water. For example, to prepare 10 mL of 1x buffer, mix 2 mL of 5x buffer with 8 mL of water. Keep on ice.

-

MAT2A Enzyme Solution: Thaw the recombinant MAT2A enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 20 µg/mL) in 1x MAT2A Assay Buffer.[2] Keep the diluted enzyme on ice.

-

Substrate Solution (ATP and L-Methionine): Prepare a stock solution of ATP and L-Methionine. For a final concentration of 100 µM each, prepare a 2x working solution of 200 µM ATP and 200 µM L-Methionine in 1x MAT2A Assay Buffer.[2]

-

This compound (Inhibitor) Stock and Serial Dilutions:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the inhibitor in 100% DMSO to create a range of concentrations. For an 8-point dose-response curve, a 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM down to 15.2 nM).[2]

-

For the assay, further dilute the DMSO stock solutions into 1x MAT2A Assay Buffer to create a 5x concentrated working solution of the inhibitor. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[6]

-

Assay Procedure

The following workflow outlines the steps for setting up the assay plate.

Figure 2: Experimental Workflow for MAT2A IC50 Determination.

Step-by-Step Plate Setup:

-

Inhibitor/Vehicle Addition:

-

Test Wells: Add 10 µL of the 5x serially diluted this compound to the respective wells.

-

Positive Control (100% activity): Add 10 µL of 1x MAT2A Assay Buffer containing the same final concentration of DMSO as the test wells.

-

Blank (0% activity): Add 10 µL of 1x MAT2A Assay Buffer containing DMSO.

-

-

Enzyme/Buffer Addition:

-

Test and Positive Control Wells: Add 20 µL of the diluted MAT2A enzyme solution.

-

Blank Wells: Add 20 µL of 1x MAT2A Assay Buffer.

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Add 20 µL of the 2x substrate solution (ATP and L-Methionine) to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes.

-

Detection: Add 50 µL of the Colorimetric Detection Reagent to all wells.

-

Detection Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measurement: Read the absorbance at the appropriate wavelength for the chosen colorimetric reagent (e.g., 620-630 nm for malachite green-based reagents).[2]

Plate Layout Example

| Well Type | 10 µL Inhibitor/Vehicle | 20 µL Enzyme/Buffer | 20 µL Substrate Mix |

| Blank | 1x Assay Buffer + DMSO | 1x Assay Buffer | ATP + L-Methionine |

| Positive Control | 1x Assay Buffer + DMSO | Diluted MAT2A Enzyme | ATP + L-Methionine |

| Test Inhibitor | This compound dilutions | Diluted MAT2A Enzyme | ATP + L-Methionine |

Data Analysis and IC50 Calculation

-

Background Subtraction: Subtract the average absorbance of the Blank wells from the absorbance readings of all other wells.

-

Percentage Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_Positive_Control))

-

IC50 Determination:

-

Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).

-

The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

-

Software such as GraphPad Prism is commonly used for this analysis.[8][9][10]

-

Summary of Assay Conditions

| Parameter | Recommended Value |

| Plate Format | 384-well |

| Final Reaction Volume | 50 µL |

| Recombinant MAT2A Concentration | 20 µg/mL (final) |

| ATP Concentration | 100 µM (final) |

| L-Methionine Concentration | 100 µM (final) |

| Inhibitor Pre-incubation Time | 30 minutes at Room Temperature |

| Enzymatic Reaction Time | 60 minutes at Room Temperature |

| Detection Incubation Time | 15-30 minutes at Room Temperature |

| Absorbance Wavelength | 620-630 nm (dependent on detection reagent) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low signal in Positive Control | Inactive enzyme; Incorrect buffer composition; Degraded ATP. | Use a fresh aliquot of enzyme; Ensure buffer pH and components are correct; Use fresh ATP stock. |

| High signal in Blank | Phosphate contamination in reagents. | Use high-purity, nuclease-free water; Prepare fresh buffers; Avoid phosphate-based buffers if not part of the kit.[1] |

| Large error bars | Pipetting errors; Inconsistent incubation times. | Use calibrated pipettes; Ensure uniform mixing and consistent timing for all additions and incubations. |

| IC50 curve does not fit well | Inappropriate inhibitor concentration range; Inhibitor insolubility. | Test a wider range of inhibitor concentrations; Ensure inhibitor is fully dissolved in DMSO before dilution. |

Conclusion

This application note provides a robust and reproducible protocol for the in vitro determination of the IC50 of this compound and other inhibitors against the MAT2A enzyme. The detailed methodology and data analysis guidelines are intended to assist researchers in accurately assessing the potency of novel therapeutic compounds targeting this important oncological target. Adherence to the outlined procedures will ensure high-quality, reliable data for drug discovery and development programs.

References

- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

Application Notes and Protocols for Mat2A-IN-7 in Animal Model Studies for Tumor Growth Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2][3] These reactions are essential for cell growth, proliferation, and gene regulation.[1][2] In many cancers, there is an increased dependency on the methionine cycle, making MAT2A an attractive therapeutic target.[2][4] Mat2A-IN-7 is an investigational small molecule inhibitor of MAT2A. These application notes provide an overview of the preclinical evaluation of this compound in animal models for tumor growth inhibition, based on established methodologies for this class of inhibitors.

The primary mechanism of action for MAT2A inhibitors in certain cancers relies on the concept of synthetic lethality, particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][5][6] MTAP is an enzyme involved in the methionine salvage pathway. Its absence, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[5][6] MTA is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes cancer cells with MTAP deletion highly dependent on a steady supply of SAM for PRMT5 activity. By inhibiting MAT2A, compounds like this compound reduce SAM levels, leading to a significant decrease in PRMT5 activity, which in turn disrupts mRNA splicing, causes DNA damage, and ultimately leads to tumor cell death.[2][5][7]

Signaling Pathway

The signaling pathway affected by this compound is central to cellular metabolism and epigenetic regulation. Inhibition of MAT2A has several downstream consequences, as depicted in the diagram below.

References

- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAT2A (E5I7C) Rabbit mAb (#84478) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of S-adenosylmethionine (SAM) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of S-adenosylmethionine (SAM) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). SAM is a critical methyl donor in numerous biological reactions, and its accurate quantification is essential for research in areas such as epigenetics, oncology, and metabolic disorders.

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor synthesized from methionine and ATP.[1][2] It plays a pivotal role in the transfer of methyl groups to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids.[3] Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is a potent inhibitor of methyltransferases.[1][4] The ratio of SAM to SAH, often referred to as the "methylation potential," is a critical indicator of cellular methylation capacity.[5] Dysregulation of SAM levels has been implicated in various diseases, making its precise measurement crucial for both basic research and clinical studies. LC-MS/MS offers high sensitivity and selectivity for the quantification of SAM in complex biological matrices.[3]

Signaling Pathway

The metabolic pathway involving SAM is centered around the methionine cycle. Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in transmethylation reactions, yielding SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase. Homocysteine can then be remethylated to methionine to complete the cycle.

Figure 1. The Methionine Cycle and Transmethylation.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of SAM. The use of a stable isotope-labeled internal standard, such as d3-SAM, is highly recommended for accurate quantification.[5][6]

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma/serum and cell pellets.

Plasma/Serum Sample Preparation (Protein Precipitation) [5]

-

Thaw plasma or serum samples on ice.

-

To a microcentrifuge tube, add 200 µL of the plasma/serum sample.

-

Spike the sample with 50 µL of an internal standard solution (e.g., 5 µmol/L d3-SAM in 0.1% formic acid).[5]

-

Vortex for 5 minutes and incubate at 4°C for 10 minutes.

-

Add 550 µL of ice-cold acetone, vortex for 10 minutes, and incubate at 4°C for an additional 10 minutes to precipitate proteins.[5]

-

Centrifuge at 13,400 x g for 10 minutes at 4°C.

-

Transfer 500 µL of the clear supernatant to an HPLC autosampler vial for analysis.

Cell Pellet Sample Preparation [7]

-

Wash cell pellets with ice-cold PBS and centrifuge to remove the supernatant.

-

Weigh the cell pellet (typically 100-160 mg).

-

Add 350 µL of cold 25:75 deionized water:acetonitrile and approximately 200 µL of glass microbeads.[7]

-

Homogenize the cells using a bead beater for 30 seconds, followed by a 5-minute rest on ice. Repeat this cycle three times.[7]

-

Centrifuge at 20,000 rpm for 5 minutes to pellet cell debris.[7]

-

Transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC/GC certified glass vial.[7]

-

Store samples at 4°C and analyze within 24 hours.[7]

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for SAM quantification. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Setting 1 | Setting 2 |

| Column | Supelco RP-Amide, 3.0 x 150 mm, 3.5 µm[5] | Waters BEH Amide, 2.1 x 50 mm[7] |

| Mobile Phase A | 10 mmol/L ammonium formate buffer (pH 3.4)[5] | Ammonium acetate, formic acid in water |

| Mobile Phase B | Acetonitrile[5] | Acetonitrile |

| Flow Rate | 0.6 mL/min for 1 min, then 0.8 mL/min[5] | 0.5 mL/min |

| Gradient | 5% B for 1 min, then 5-95% B in 2.5 min[5] | HILIC gradient |

| Injection Volume | 20 µL[5] | 1 µL |

| Column Temperature | Not specified | 45°C[7] |

| Autosampler Temp. | Not specified | 10°C[7] |

Mass Spectrometry (MS) Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |

| Ion Spray Voltage | +5000 V[6][8] |

| Source Temperature | 500°C[7] |

| Declustering Potential | 90 V[5] |

| Entrance Potential | 10 V[5] |

| Collision Energy | 32 eV for SAM and d3-SAM[5] |

| MRM Transitions | SAM: m/z 399.0 → 250.1[5], d3-SAM: m/z 402.0 → 250.1[5] |

Experimental Workflow

The overall experimental workflow for the quantification of SAM is depicted below.

Figure 2. Experimental workflow for SAM quantification.

Data Presentation

The quantitative performance of the LC-MS/MS method should be thoroughly validated. Key parameters to assess include linearity, limit of quantification (LOQ), accuracy, and precision.

Table 1: Quantitative Performance of LC-MS/MS Methods for SAM Quantification

| Parameter | Method 1[5] | Method 2[1] | Method 3[3] |

| Linearity Range | 8 - 1024 nmol/L | 12.5 - 5000 nmol/L | 0.02 - 25 µM |

| Lower Limit of Quantification (LLOQ) | 8 nmol/L | 0.5 nmol/L | 0.02 µM (20 nmol/L) |

| Inter-day Accuracy | 96.7 - 103.9% | Not Reported | Not Reported |

| Inter-day Imprecision (CV%) | 8.1 - 9.1% | 10.1% | Not Reported |

| Intra-assay Precision (CV%) | Not Reported | 3.3% | Not Reported |

| Mean Recovery | Not Reported | 100.0% | Not Reported |

Table 2: MRM Transitions for SAM and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| S-adenosylmethionine (SAM) | 399.0 | 250.1 | [5] |

| 399.2 | 136.1 | [3] | |

| 399.3 | 250.3 | [2] | |

| d3-S-adenosylmethionine (d3-SAM) | 402.0 | 250.1 | [5] |

| 402.2 | 136.1 | [3] | |

| 402.3 | 250.3 | [2] |

Conclusion

The described LC-MS/MS protocols provide a robust and sensitive framework for the accurate quantification of S-adenosylmethionine in various biological matrices. The use of stable isotope dilution, coupled with optimized sample preparation and chromatographic separation, ensures reliable data for advancing research in fields where methylation is a key regulatory mechanism. Researchers should validate the chosen method in their specific matrix of interest to ensure optimal performance.

References

- 1. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Application Notes: Using CRISPR-Cas9 to Validate MAT2A as the Target for Mat2A-IN-7

Introduction